Deisopropylatrazine
Overview
Description
Synthesis Analysis
Deisopropylatrazine is formed through the degradation of atrazine, a process influenced by environmental conditions such as soil depth and moisture. Atrazine degradation also leads to the formation of other metabolites like deethylatrazine, highlighting the complex pathways of atrazine breakdown in various environmental matrices.
Molecular Structure Analysis
The molecular structure of deisopropylatrazine shares similarities with its parent compound, atrazine, having a triazine ring as a core structure but with different substituents reflecting its status as a metabolite. This structural aspect is crucial for understanding its behavior and interactions in the environment.
Chemical Reactions and Properties
Deisopropylatrazine participates in various chemical reactions, including sorption processes on biochars and soils, which are significantly influenced by the material's characteristics and environmental pH. These interactions are pivotal in determining its mobility and persistence in the environment.
Physical Properties Analysis
The persistence and degradation patterns of deisopropylatrazine, as affected by soil depth and moisture conditions, suggest that its physical properties are deeply influenced by environmental factors. Its behavior under different moisture conditions indicates variability in its stability and transformation rate.
Chemical Properties Analysis
The chemical properties of deisopropylatrazine, including its reactivity towards oxidation and UV radiation, play a critical role in its environmental fate. Studies on its UV photolysis and H2O2/UV advanced oxidation reveal significant degradation rates, which are influenced by the presence of hydrogen peroxide and bicarbonate ions.
- Formation and transport in surface water (Thurman et al., 1994)
- Sorption on biochars (Lee Boulevard, 2010)
- Persistence and degradation (Kruger et al., 1993)
- UV radiation and oxidation degradation studies (Beltrán et al., 1996).
Scientific Research Applications
1. Environmental Science and Pollution Research
- Application : This study investigated the dissipation and transformation of Atrazine (ATZ) in combination with graphene oxide (GO) in water .
- Methods : The experiment involved observing the dissipation rates of ATZ and its transformation into toxic chloro-dealkylated intermediates (deethylatrazine (DEA) and deisopropylatrazine (DIA)) under different initial concentrations of ATZ .
- Results : The dissipation rates of ATZ increased by 15–95% with half-lives shortened by 15–40% depending on initial concentrations of ATZ. The products were mainly DEA and DIA, but their contents were significantly lower under the coexistence of GO compared to ATZ alone .
2. Adsorptive Removal of Atrazine From Contaminated Water
- Application : This review article discusses the use of low-cost carbonaceous materials for the adsorptive removal of Atrazine and its metabolites (including deisopropylatrazine) from contaminated water .
- Methods : The study reviewed the efficacy of various carbonaceous materials such as activated carbon, biochar, carbon nanotubes, and graphene for the removal of Atrazine and its metabolites from wastewater .
- Results : The literature survey demonstrated the highest Atrazine adsorption capacity of activated carbons (13.95–712.10 mg g −1 ), followed by biochar (4.55–409.84 mg g −1) and carbon nanotubes (28.21–110.80 mg g −1 ) .
3. Extractable Atrazine and its Metabolites in Agricultural Soils
- Application : This study evaluated the presence of extractable Atrazine and its metabolites (including deisopropylatrazine) in agricultural soils from the temperate humid zone .
- Methods : The experiment was performed with five soils with different properties (organic C, soil texture and Atrazine) .
4. Behavior of Atrazine and Its Degradation Products in Oxisol Samples
- Application : This study investigates the behavior of atrazine (AT) and its degradation products deethylatrazine (DEA) and deisopropylatrazine (DIA) in oxisol samples .
- Methods : The study was carried out at different depths of maize culture soil under no-till management for up to 180 days .
- Results : Higher AT dissipation occurred in the field as compared with the samples evaluated under controlled conditions, which indicated that environmental conditions might degrade AT . Interestingly, DEA and DIA levels were low, which suggested that leaching and runoff processes, formation of other degradation products, or even AT mineralization took place .
5. Detection of Atrazine and Its Metabolites in Aquatic Media
- Application : This study focuses on the detection of atrazine and its water-soluble metabolites, deisopropylatrazine (DIA) and deethylatrazine (DEA), in natural waters .
6. Formation of Deethyl and Deisopropyl Products from Atrazine
Safety And Hazards
Deisopropylatrazine should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
6-chloro-2-N-ethyl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN5/c1-2-8-5-10-3(6)9-4(7)11-5/h2H2,1H3,(H3,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVENSCMCQBJAKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037495 | |
Record name | Deisopropylatrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deisopropylatrazine | |
CAS RN |
1007-28-9 | |
Record name | Deisopropylatrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1007-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Deisopropylatrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1007-28-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13909 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Deisopropylatrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N-ethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESISOPROPYLATRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8EGZ3S34H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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